1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound that features a thiazolo-pyridine core fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the annulation of a thiazole ring to a pyridine derivative, followed by the introduction of a piperazine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 60-100°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available pyridine and thiazole derivatives. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at reflux temperature.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo-pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
- 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}hydrazine
- N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide
- 1H-1,2,3-Triazolo[4,5-b]pyridine
Comparison: Compared to similar compounds, 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The piperazine ring also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C16H14F3N5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C16H14F3N5S/c17-16(18,19)11-1-2-14(21-9-11)23-5-7-24(8-6-23)15-22-12-10-20-4-3-13(12)25-15/h1-4,9-10H,5-8H2 |
InChI Key |
GZNOTVKFGODGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
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